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Compound of Interest

Compound Name: (R)-Azelastine Hydrochloride

Cat. No.: B610420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Azelastine, the active enantiomer of the racemic Azelastine Hydrochloride, is a potent

second-generation antihistamine and mast cell stabilizer. It is recognized for its dual

mechanism of action, which includes high-affinity antagonism of the histamine H1 receptor and

inhibition of the release of pro-inflammatory mediators from mast cells.[1][2] These properties

make (R)-Azelastine Hydrochloride a compound of significant interest for the development of

therapeutics for allergic rhinitis and conjunctivitis. This document provides detailed

experimental protocols for the synthesis, analytical characterization, and pharmacological

evaluation of (R)-Azelastine Hydrochloride.
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Property Value Reference

IUPAC Name

4-(4-chlorobenzyl)-2-[(4R)-1-

methylhexahydro-1H-azepin-4-

yl]phthalazin-1(2H)-one

hydrochloride

N/A

Molecular Formula C₂₂H₂₅Cl₂N₃O N/A

Molecular Weight 418.36 g/mol [3]

Appearance
White or almost white

crystalline powder
N/A

Solubility
Slightly soluble in water;

soluble in absolute ethanol
N/A

Synthesis and Chiral Separation
The synthesis of (R)-Azelastine Hydrochloride is typically achieved through the synthesis of

the racemic mixture followed by chiral separation.

Protocol 1: Synthesis of Racemic Azelastine
Hydrochloride
This protocol is based on the general principles outlined in synthetic patents.[4][5]

Step 1: Acylhydrazone Formation

In a suitable reaction vessel, mix 1-methylhexahydro-4H-azepinone hydrochloride and

benzoyl hydrazine.

Stir the reaction mixture at room temperature for 1-5 hours to form the acylhydrazone.

Step 2: Reduction

To the acylhydrazone mixture, add potassium borohydride and water. Water acts as a

catalyst in this reduction step.
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The addition of potassium borohydride and water facilitates a rapid and complete reduction.

Step 3: Acidolysis

Perform an acidolysis on the reduction product from the previous step to obtain the

corresponding acidolysis product.

Step 4: Condensation

Mix the acidolysis product with 2-(p-chlorobenzoyl) benzoic acid.

Allow the condensation reaction to proceed to yield racemic Azelastine Hydrochloride.

Step 5: Purification

The crude product can be purified by recrystallization from a suitable solvent system to

obtain high-purity racemic Azelastine Hydrochloride.

Protocol 2: Chiral Separation of (R)-Azelastine and (S)-
Azelastine by HPLC
This protocol is adapted from methodologies described for the chiral separation of

antihistamines.[6][7]

Objective: To separate the (R)- and (S)-enantiomers of Azelastine from the racemic mixture.

Instrumentation and Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chiral stationary phase column (e.g., Chiralpak IA or Chiralpak ID).

Mobile phase: Acetonitrile/water/ammonia solution (e.g., 90:10:0.1, v/v/v).

Racemic Azelastine Hydrochloride standard.

Filtered and degassed solvents.
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Procedure:

Preparation of Standard Solution: Prepare a stock solution of racemic Azelastine

Hydrochloride in the mobile phase.

Chromatographic Conditions:

Column: Chiralpak IA or Chiralpak ID.

Mobile Phase: Acetonitrile/water/ammonia solution (90:10:0.1, v/v/v). The optimal mobile

phase composition should be determined empirically.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 212 nm.[8]

Injection Volume: 20 µL.

Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standard solution of racemic Azelastine Hydrochloride.

Monitor the separation of the two enantiomeric peaks. The elution order of (R)- and (S)-

Azelastine will depend on the specific chiral stationary phase used.

Fraction Collection: For preparative separation, collect the fractions corresponding to the (R)-

Azelastine peak.

Solvent Evaporation and Salt Formation: Evaporate the solvent from the collected fractions

under reduced pressure. The resulting (R)-Azelastine free base can be converted to the

hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Analytical Characterization
Protocol 3: Purity and Assay Determination by RP-HPLC
Objective: To determine the purity and concentration of (R)-Azelastine Hydrochloride.
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Instrumentation and Materials:

HPLC system with a UV detector.

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile phase: Phosphate buffer (pH 3.1)/Acetonitrile (60:40, v/v).

(R)-Azelastine Hydrochloride reference standard.

Procedure:

Preparation of Solutions: Prepare a standard solution of the (R)-Azelastine Hydrochloride
reference standard and a sample solution of the test article in the mobile phase.

Chromatographic Conditions:

Column: C18 (250 mm x 4.6 mm, 5 µm).

Mobile Phase: Phosphate buffer (pH 3.1)/Acetonitrile (60:40, v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 239 nm.

Injection Volume: 20 µL.

Analysis:

Inject the standard and sample solutions.

Calculate the purity and assay of the sample by comparing the peak area with that of the

reference standard.

The method should be validated according to ICH guidelines for parameters such as

linearity, precision, accuracy, and specificity.
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(R)-Azelastine Hydrochloride exhibits its therapeutic effects through multiple mechanisms of

action. The following protocols describe key in vitro assays to characterize its pharmacological

profile.

Mechanism of Action: An Overview
(R)-Azelastine's primary mechanism is the potent and selective antagonism of the histamine

H1 receptor.[1][2] This action blocks the effects of histamine released during an allergic

response. Additionally, it stabilizes mast cells, thereby inhibiting the release of various

inflammatory mediators, including histamine, leukotrienes, and cytokines.[2] This dual action

addresses both the early and late phases of the allergic cascade.

Allergen Mast CellBinds to IgE on

Release of Histamine,
Leukotrienes, Cytokines

Degranulation

IgE

H1 Receptor Allergic Symptoms
(Sneezing, Itching, etc.)

Activates
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Caption: Dual mechanism of (R)-Azelastine Hydrochloride.

Quantitative Pharmacological Data (Racemic Azelastine)
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Parameter Assay Value Reference

Histamine Release

Inhibition

IC₅₀

IgE-mediated

histamine release

from rat peritoneal

mast cells

4.8 µM [9]

IC₅₀

Allergic histamine

release from rabbit

basophils

4.5 µM [10]

Eosinophil Function

Inhibition

IC₅₀
PAF-induced Ca²⁺

influx in EoL-1 cells
1 x 10⁻⁸ M [11]

IC₅₀
fMLP-induced Ca²⁺

influx in EoL-1 cells
1 x 10⁻⁷ M [11]

Receptor Binding

IC₅₀

Histamine H1

Receptor (human

lung)

High Affinity (lower

than other

antihistamines)

[1]

Protocol 4: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-Azelastine Hydrochloride for the

histamine H1 receptor.

Principle: This is a competitive radioligand binding assay using a known radiolabeled H1

receptor antagonist.

Materials:

Membrane preparation from cells expressing human histamine H1 receptors.
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[³H]-Pyrilamine (radioligand).

(R)-Azelastine Hydrochloride.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Reaction Mixture Preparation: In microtiter plates, add the cell membrane preparation, [³H]-

Pyrilamine at a concentration near its Kd, and varying concentrations of (R)-Azelastine
Hydrochloride.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes)

to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Determine non-specific binding in the presence of a high concentration of a non-labeled

H1 antagonist.

Calculate the specific binding at each concentration of (R)-Azelastine Hydrochloride.

Plot the percentage of specific binding against the logarithm of the (R)-Azelastine
Hydrochloride concentration to generate a competition curve.
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Calculate the IC₅₀ value from the curve and convert it to a Ki value using the Cheng-

Prusoff equation.

Protocol 5: Mast Cell Stabilization Assay (Inhibition of
Histamine Release)
Objective: To evaluate the ability of (R)-Azelastine Hydrochloride to inhibit antigen-induced

histamine release from mast cells.

Principle: Rat peritoneal mast cells are sensitized with IgE and then challenged with an antigen

to induce degranulation and histamine release. The amount of histamine released in the

presence and absence of the test compound is quantified.

Materials:

Wistar rats.

Ovalbumin (antigen).

Anti-ovalbumin IgE.

Peritoneal mast cell isolation buffer.

Histamine release buffer.

(R)-Azelastine Hydrochloride.

Histamine quantification kit (e.g., ELISA).

Procedure:

Sensitization of Rats: Actively sensitize rats by injecting them with ovalbumin and an

adjuvant.

Mast Cell Isolation:

Euthanize the sensitized rats and collect peritoneal cells by lavage with isolation buffer.
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Purify the mast cells by density gradient centrifugation.

Histamine Release Assay:

Resuspend the purified mast cells in histamine release buffer.

Pre-incubate the mast cells with various concentrations of (R)-Azelastine Hydrochloride
for 10 minutes at 37°C.[9]

Induce histamine release by adding ovalbumin.

Include positive (antigen only) and negative (buffer only) controls.

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

Histamine Quantification:

Collect the supernatant and quantify the histamine concentration using a suitable method

like ELISA.

Data Analysis:

Calculate the percentage inhibition of histamine release for each concentration of (R)-
Azelastine Hydrochloride compared to the positive control.

Plot the percentage inhibition against the logarithm of the drug concentration to determine

the IC₅₀ value.
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Caption: Workflow for Mast Cell Stabilization Assay.
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Protocol 6: Eosinophil Chemotaxis Assay
Objective: To assess the effect of (R)-Azelastine Hydrochloride on eosinophil migration.

Principle: Eosinophils are isolated and their migration towards a chemoattractant is measured

in the presence and absence of the test compound using a Boyden chamber or similar system.

Materials:

Human peripheral blood from allergic donors.

Eosinophil isolation kit.

Chemoattractant (e.g., PAF, fMLP).

Boyden chamber apparatus with polycarbonate filters.

(R)-Azelastine Hydrochloride.

Cell staining and counting reagents.

Procedure:

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic subjects using

density gradient centrifugation and negative selection.

Chemotaxis Assay:

Place the chemoattractant in the lower wells of the Boyden chamber.

Place the polycarbonate filter over the lower wells.

Pre-incubate the isolated eosinophils with various concentrations of (R)-Azelastine
Hydrochloride.

Add the eosinophil suspension to the upper wells.

Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for a defined period

(e.g., 1-2 hours).
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Cell Counting:

Remove the filter, fix, and stain it.

Count the number of eosinophils that have migrated to the lower side of the filter using a

microscope.

Data Analysis:

Calculate the percentage inhibition of chemotaxis for each concentration of (R)-Azelastine
Hydrochloride compared to the control (chemoattractant only).

Determine the IC₅₀ value.

Pharmacokinetic Data (Racemic Azelastine
Hydrochloride)
The following table summarizes pharmacokinetic parameters for nasally administered

Azelastine Hydrochloride in healthy volunteers.

Parameter Value Reference

Cmax (Maximum Plasma

Concentration)
58.21 - 61.59 pg/mL [12]

AUC₀-t (Area Under the Curve) 1441.5 - 1526.8 h·pg/mL [12]

Tmax (Time to Cmax) ~4 hours [13]

t½ (Elimination Half-life) ~25.5 hours [14]

Conclusion
The protocols and data presented in this application note provide a comprehensive framework

for the experimental evaluation of (R)-Azelastine Hydrochloride. Its dual mechanism of

action, involving potent H1 receptor antagonism and mast cell stabilization, underscores its

potential as a highly effective anti-allergic agent. The detailed methodologies for synthesis,

chiral separation, analytical characterization, and pharmacological assessment will be valuable
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for researchers and drug development professionals working on this and related compounds.

Further studies focusing specifically on the (R)-enantiomer are warranted to fully elucidate its

pharmacological and pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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